![molecular formula C14H14F3N3O B3038398 2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-73-7](/img/structure/B3038398.png)
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazolone, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoromethyl group and the cyclopropylmethyl group suggest that this compound could have unique properties compared to other 1,2,4-triazolones.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazolone ring. The trifluoromethyl group would add electron-withdrawing character, which could affect the reactivity of the compound .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis Applications
- Researchers have synthesized novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones using microwave irradiation. This method was found effective for creating these compounds with specific properties. The potentiometric titration of these compounds in nonaqueous solvents like iPrOH, tBuOH, MeCN, and N,N-dimethylformamide (DMF) was also studied (Özil et al., 2010).
Structural Assessment in Complex Formation
- A study focused on the synthesis and structural assessment of certain 1,2,4-triazole derivatives, including their complex formation with HgCl2. X-ray diffractometry was used for the molecular and supramolecular structure studies of these compounds (Castiñeiras et al., 2018).
Synthesis for Antimicrobial Activities
- Research has been conducted on synthesizing novel 1,2,4-triazole derivatives and testing them for antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms (Bektaş et al., 2007).
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of related triazole compounds have been analyzed, providing insights into the molecular geometry and interactions within these molecules (Thimmegowda et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other 1,2,4-triazolones have been found to have various biological activities .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-18-19(8-10-5-6-10)13(21)20(9)12-4-2-3-11(7-12)14(15,16)17/h2-4,7,10H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLYOFLPWSYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



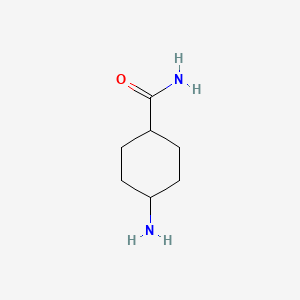
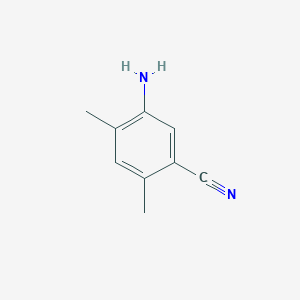
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)
![[(3-Oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B3038320.png)
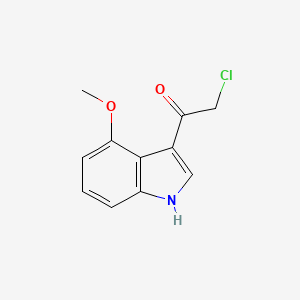
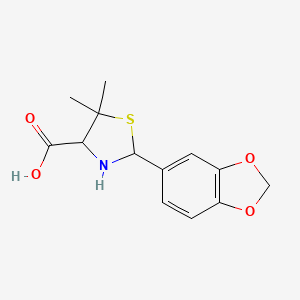


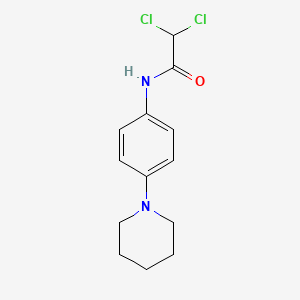

![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)
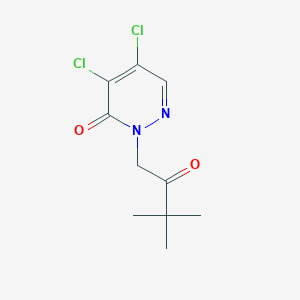

![8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3038337.png)